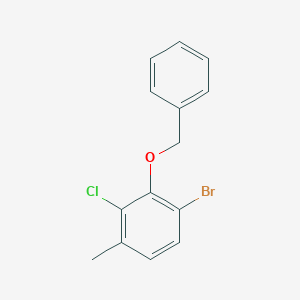

1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene

Description

1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene is a halogenated aromatic compound featuring a benzyloxy group at position 1, bromine at position 6, chlorine at position 2, and a methyl group at position 3 on the benzene ring. This arrangement of substituents creates a sterically and electronically unique structure, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The benzyloxy group enhances solubility in organic solvents, while the halogens (Br and Cl) and methyl group influence regioselectivity in reactions such as cross-coupling or nucleophilic substitutions. Its molecular formula is C₁₄H₁₂BrClO, with a molar mass of 323.61 g/mol.

Properties

IUPAC Name |

1-bromo-3-chloro-4-methyl-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO/c1-10-7-8-12(15)14(13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMFDTUGMGPTNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the benzyloxy group to a hydroxyl group.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed:

- Substitution reactions can yield various substituted benzene derivatives.

- Oxidation reactions can produce benzoic acid derivatives.

- Reduction reactions can result in the formation of benzyl alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its structural components allow for modifications that can lead to the development of drugs targeting specific biological pathways:

- Sodium-Dependent Glucose Cotransporter (SGLT) Inhibitors : Research has shown that derivatives of benzylbenzene compounds exhibit inhibitory effects on SGLT, which is crucial for glucose absorption in the kidneys. This suggests potential applications in diabetes treatment .

- Anticancer Agents : The bromine and chlorine substituents on the aromatic ring enhance the compound's reactivity, making it a candidate for developing anticancer agents. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

Materials Science

In materials science, 1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene is investigated for its potential use in developing advanced materials:

- Polymer Synthesis : The compound can be used as a monomer in polymer chemistry, contributing to the formation of polymers with unique thermal and mechanical properties. Its ability to undergo radical polymerization opens avenues for creating specialized coatings and composites.

- Organic Electronics : Due to its electronic properties, this compound may find applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of halogen atoms can improve charge transport properties, enhancing device efficiency.

Case Study 1: Development of SGLT Inhibitors

A study published in a pharmaceutical journal demonstrated that modifications of benzylbenzene derivatives, including this compound, resulted in compounds with significant SGLT inhibitory activity. The research involved synthesizing various analogs and evaluating their biological activity through in vitro assays, leading to promising candidates for further development .

Case Study 2: Polymer Applications

Research conducted at a university laboratory explored the use of this compound as a precursor for synthesizing novel polymers. The study focused on the thermal stability and mechanical strength of the resulting materials, finding that incorporating this compound led to enhanced performance characteristics compared to traditional polymer formulations .

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene depends on its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the halogen atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Reactivity

- Halogen Positioning : Compared to 1-(Benzyloxy)-2-bromobenzene , the addition of Cl (position 2) and Me (position 3) in the target compound increases steric hindrance, limiting electrophilic substitution at adjacent positions. This contrasts with 1-Bromo-3-chloro-2-methoxybenzene , where the smaller methoxy group allows for faster nucleophilic attacks.

- Benzyloxy vs. Methoxy: The benzyloxy group in the target compound enhances solubility in non-polar solvents compared to methoxy analogs, as seen in 1-Bromo-3-chloro-2-methoxybenzene .

Electronic Effects

- Electron-Withdrawing Halogens : The Br (position 6) and Cl (position 2) create electron-deficient regions, making the compound more reactive in Suzuki-Miyaura couplings than 1-(Benzyloxy)-3-bromo-5-fluorobenzene , where fluorine’s inductive effect dominates.

- Methyl Group Influence : The methyl group at position 3 provides hyperconjugative stabilization, reducing ring reactivity compared to ethyl-substituted analogs like 1-Bromo-3-chloro-2-ethylbenzene .

Biological Activity

1-(Benzyloxy)-6-bromo-2-chloro-3-methylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and guiding further research and development.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula : C10H10BrClO

- Molecular Weight : 273.55 g/mol

- Functional Groups :

- Benzyloxy group

- Bromo and chloro substituents on the aromatic ring

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets through its halogen substituents and the benzyloxy group. The bromine and chlorine atoms may facilitate halogen bonding, influencing the compound's lipophilicity, which in turn affects its reactivity and binding affinity to molecular targets.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of halogenated compounds similar to this compound. For instance, compounds with similar structural features have shown significant inhibitory activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.7 µM |

| Compound B | Escherichia coli | 12.1 µM |

| Compound C | Bacillus subtilis | 26.8 µM |

These findings suggest that the presence of halogen atoms can enhance antimicrobial activity, potentially making compounds like this compound effective against resistant bacterial strains .

Anticancer Activity

The anticancer properties of halogenated benzene derivatives have been explored extensively. For example, studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The structure–activity relationship (SAR) analysis has shown that modifications at specific positions on the benzene ring can significantly impact biological activity:

| Substituent Position | Activity Observed |

|---|---|

| Para position | Increased cytotoxicity against breast cancer cells (MCF-7) |

| Meta position | Reduced activity compared to para-substituted analogs |

In vitro studies have indicated that compounds with a benzyloxy group at the para position relative to other substituents displayed enhanced selectivity for cancer cell lines over normal cell lines .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of benzyloxy-substituted compounds for their antimicrobial properties against Mycobacterium tuberculosis. The results showed that compounds with similar structural characteristics exhibited MIC values ranging from 2.7 to 5.8 µM, indicating promising antimicrobial potential .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various halogenated compounds on different cancer cell lines. The study reported that some derivatives exhibited significantly lower toxicity towards normal cells compared to cancer cells, suggesting a therapeutic window for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.